molecular formula C22H25N3O4 B2993233 Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112410-28-2

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2993233
CAS No.: 1112410-28-2
M. Wt: 395.459
InChI Key: LRGCIPXOYNWRIB-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique quinazoline structure, which is often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with diethylamine and methyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(diethylamino)methyl]-4-dodecylphenol
  • 2-[(diethylamino)methyl]-4-(2-methylcyclohexyl)phenol hydrochloride

Uniqueness

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer enhanced stability and specificity in its applications.

Properties

IUPAC Name

methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-13-16(21(27)29-4)9-12-18(19)20(26)25(22)14-15-7-10-17(28-3)11-8-15/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGCIPXOYNWRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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